2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C5H9ClO2S. It is a derivative of tetrahydrothiophene, featuring a chloromethyl group and a sulfone functional group.
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, are known to interact with a variety of biological targets due to their versatile chemical structure .
Mode of Action
Thiophene 1,1-dioxides, a class of compounds to which this molecule belongs, are known to interact with various substrates due to their unsaturated sulfone nature . They can serve as dienophiles, 1,3-dipolarophiles, and Michael acceptors .
Biochemical Pathways
Thiophene 1,1-dioxides are known to undergo a wide variety of synthetically useful diels-alder reactions and occasionally undergo even [4+6] cycloadditions .
Result of Action
As a thiophene 1,1-dioxide derivative, it may share some of the properties of this class of compounds, which are known for their reactivity and versatility in synthetic chemistry .
Action Environment
The stability and reactivity of thiophene 1,1-dioxides, a related class of compounds, can be influenced by factors such as temperature and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide typically involves the chloromethylation of tetrahydrothiophene followed by oxidation to introduce the sulfone group. One common method is the reaction of tetrahydrothiophene with formaldehyde and hydrochloric acid to form the chloromethyl derivative, which is then oxidized using hydrogen peroxide or a similar oxidizing agent to yield the sulfone .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide or further oxidized under specific conditions.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Polymer Chemistry: Utilized in the modification of polymers to enhance their properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene: The parent compound, lacking the chloromethyl and sulfone groups.
Sulfolane (Tetramethylene sulfone): A similar compound with a sulfone group but without the chloromethyl group.
Thiophene Derivatives: Compounds with similar sulfur-containing ring structures but different substituents.
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(chloromethyl)thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c6-4-5-2-1-3-9(5,7)8/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODJXYRWLRCSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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